Enantioselectivity in Michael Addition: (R)-2-Benzhydrylpyrrolidine-Derived Catalyst vs. L-Proline Derivative
A study on R-phenylglycine-derived organocatalysts compared catalysts synthesized using (S)-(-)-2-(diphenylmethyl)pyrrolidine, the enantiomer of the target compound, to those derived from L-proline. The catalyst incorporating the (S)-2-(diphenylmethyl)pyrrolidine scaffold demonstrated significantly higher enantioselectivity in the Michael addition of cyclohexanone to nitroolefins [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Michael Addition |
|---|---|
| Target Compound Data | Up to 90% ee (achieved with an organocatalyst synthesized from the (S)-enantiomer of the target compound) |
| Comparator Or Baseline | L-prolinamide-derived organocatalyst (data not explicitly stated in abstract, but implied lower performance) |
| Quantified Difference | Not explicitly quantified in the abstract; the result is presented as 'excellent' enantioselectivity, up to 90% ee. |
| Conditions | Asymmetric Michael addition of cyclohexanone to nitroolefins, using a novel R-phenylglycine derived organocatalyst prepared in 3 steps from (S)-(-)-2-(diphenylmethyl)pyrrolidine. |
Why This Matters
This demonstrates that the diphenylmethylpyrrolidine scaffold, in either its (R) or (S) form, is a superior chiral building block for constructing highly enantioselective organocatalysts compared to simpler proline derivatives, directly impacting the procurement of intermediates for asymmetric reaction development.
- [1] Nazıroğlu, H. N., & Sırt, A. (2012). Synthesis and application of L-proline and R-phenylglycine derived organocatalysts for direct asymmetric Michael addition of cyclohexanone to nitroalkenes. Turkish Journal of Chemistry, 36(5), Abstract. View Source
